

# Synthesis of Enantiopure Drugs Using (+)Dibenzoyl-D-tartaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

(+)-Dibenzoyl-D-tartaric acid (DBDT) is a widely utilized chiral resolving agent in the pharmaceutical industry for the separation of enantiomers.[1][2] Its efficacy lies in its ability to form diastereomeric salts with racemic mixtures of basic compounds, particularly amines. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] This classical resolution method remains a robust and scalable approach for obtaining enantiomerically pure active pharmaceutical ingredients (APIs), a critical requirement for ensuring therapeutic efficacy and safety.[2] This document provides detailed application notes and protocols for the use of (+)-Dibenzoyl-D-tartaric acid in the synthesis of enantiopure drugs.

## **Principle of Chiral Resolution**

The fundamental principle behind chiral resolution with (+)-DBDT involves the reaction of a racemic base (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure chiral acid, in this case, **(+)-Dibenzoyl-D-tartaric acid**. This reaction forms a mixture of two diastereomeric salts: [(R)-base,(+)-acid] and [(S)-base,(+)-acid]. Due to their different three-dimensional structures, these diastereomers have distinct physical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and crystallization



conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the pure enantiomer of the basic drug is recovered by treating the isolated salt with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused, enhancing the economic viability of the process.



Click to download full resolution via product page

**Figure 1:** General workflow for chiral resolution using (+)-DBDT.

# Applications in Drug Synthesis Resolution of Salbutamol (Albuterol)

Salbutamol is a widely used bronchodilator for the treatment of asthma. The (R)-enantiomer (Levosalbutamol) is responsible for the therapeutic effect, while the (S)-enantiomer is associated with adverse effects.

Experimental Protocol: Resolution of Racemic Salbutamol

Salt Formation:



- Treat a mixture of racemic salbutamol with D-di-benzoyl tartaric acid in a molar ratio of 1:0.5 to 1:1.3.[4]
- Use a C1 to C4 alcohol, such as methanol, as the solvent.[4]
- Heat the mixture to reflux for 2 hours to ensure complete salt formation.[5]
- Crystallization and Separation:
  - Cool the reaction mixture to allow for the crystallization of the (R)-Salbutamol-D-di-benzoyl tartrate salt.
  - Optionally, seed the solution with pre-existing crystals of (R)-Salbutamol-D-di-benzoyl tartrate to induce crystallization.[4]
  - Isolate the precipitated salt by filtration.
- Recrystallization (Optional):
  - For higher purity, recrystallize the obtained salt from methanol.[4]
- · Liberation of the Free Base:
  - Dissolve the purified diastereomeric salt in water.
  - Add a suitable base (e.g., sodium hydroxide solution) to raise the pH and precipitate the (R)-Salbutamol free base.
  - Filter the solid, wash with water, and dry to obtain the enantiopure (R)-Salbutamol.

**Quantitative Data Summary** 



| Drug                                             | Resolvin<br>g Agent                  | Solvent          | Molar<br>Ratio<br>(Drug:Aci<br>d) | Yield                | Enantiom<br>eric<br>Excess<br>(e.e.) | Referenc<br>e |
|--------------------------------------------------|--------------------------------------|------------------|-----------------------------------|----------------------|--------------------------------------|---------------|
| Racemic<br>Salbutamol                            | D-di-<br>benzoyl<br>tartaric<br>acid | C1-C4<br>Alcohol | 1:0.5 to 1.3                      | Low overall<br>yield | High                                 | [4][5]        |
| Racemic 4-<br>benzyl<br>albuterol<br>(precursor) | (L)-Tartaric<br>acid                 | Methanol         | 1:1.07                            | >30% (salt)          | ~99%                                 | [6]           |

## **Resolution of a Key Intermediate for Apremilast**

Apremilast is an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. The synthesis of the enantiopure drug involves the resolution of a key chiral amine intermediate.

Experimental Protocol: Resolution of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine

#### Salt Formation:

- Dissolve the racemic amine intermediate in a suitable solvent, such as water.
- Add 0.4 to 1.0 molar equivalents of (R,R)-4-chlorotartranilic acid (a derivative of tartaric acid). A ratio of 0.5 to 0.65 molar equivalents is often preferred for efficiency.
- Crystallization and Separation:
  - Allow the solution to crystallize. The salt of the (S)-amine with the (R,R)-acid derivative will
    preferentially precipitate.
  - Isolate the crystalline salt by filtration.



- Direct Use in Subsequent Step:
  - A significant advantage of this process is that the isolated salt can often be used directly in the next synthetic step without the need to first liberate the free amine.

### **Quantitative Data Summary**

| Drug<br>Intermedi<br>ate                                                                      | Resolvin<br>g Agent                    | Solvent | Molar<br>Ratio<br>(Drug:Aci<br>d) | Yield | Enantiom<br>eric<br>Purity | Referenc<br>e |
|-----------------------------------------------------------------------------------------------|----------------------------------------|---------|-----------------------------------|-------|----------------------------|---------------|
| Racemic 1-<br>(3-ethoxy-<br>4-<br>methoxyph<br>enyl)-2-<br>(methylsulf<br>onyl)ethyla<br>mine | (R,R)-4-<br>chlorotartra<br>nilic acid | Water   | 1:0.4 to 1.0                      | High  | >99%                       | [7]           |

## **Resolution of Ephedrine**

Ephedrine is a medication and stimulant often used to prevent low blood pressure during spinal anesthesia.

Experimental Protocol: Resolution of Racemic Ephedrine

- Salt Formation and Crystallization:
  - Dissolve racemic ephedrine and (+)-Dibenzoyl-D-tartaric acid in a suitable solvent. The choice of solvent and the ratio of reactants will influence the efficiency of the resolution.
  - Allow the solution to stand for a defined period (e.g., 1 to 36 hours) to allow for the crystallization of one of the diastereomeric salts.
- Separation and Analysis:



- Separate the precipitated salt from the mother liquor.
- Analyze the enantiomeric purity of the ephedrine recovered from the salt and the mother liquor to determine the effectiveness of the resolution. The crystallization time can be optimized to maximize yield and purity.

## Quantitative Data Summary

| Drug                 | Resolving<br>Agent | Crystallizati<br>on Time (h) | Yield of<br>(S,S)-<br>enantiomer<br>from salt<br>(%) | Enantiomeri<br>c Purity of<br>(S,S)-<br>enantiomer<br>from salt<br>(%) | Reference |
|----------------------|--------------------|------------------------------|------------------------------------------------------|------------------------------------------------------------------------|-----------|
| Racemic<br>Ephedrine | (S,S)-<br>DBTA·Na  | 1                            | 47.8                                                 | -                                                                      | [8]       |
| Racemic<br>Ephedrine | (S,S)-<br>DBTA·Na  | 24                           | -                                                    | High                                                                   | [8]       |
| Racemic<br>Ephedrine | (S,S)-<br>DBTA·Na  | 36                           | 66.3                                                 | High                                                                   | [8]       |

Note: The reference uses the (S,S)-enantiomer of DBTA, but the principle is the same for the (+)-D enantiomer.

# **Logical Relationship of Resolution Steps**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method Chemicalbook [chemicalbook.com]
- 2. bocsci.com [bocsci.com]
- 3. researchgate.net [researchgate.net]
- 4. US8063251B2 Process for the preparation of optically pure R (â salbutamol and its pharmaceutically acceptable salts Google Patents [patents.google.com]
- 5. WO2008015689A1 A process for the preparation of optically pure r (-) salbutamol and its pharmaceutically acceptable salts Google Patents [patents.google.com]
- 6. EP1349828B1 Process for preparing isomers of salbutamol Google Patents [patents.google.com]
- 7. EP3280701B1 A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 8. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of Enantiopure Drugs Using (+)-Dibenzoyl-D-tartaric Acid: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117801#synthesis-of-enantiopure-drugs-using-dibenzoyl-d-tartaric-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com